molecular formula C7H10N2O3 B2809031 Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate CAS No. 1567098-73-0

Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate

Cat. No.: B2809031
CAS No.: 1567098-73-0
M. Wt: 170.168
InChI Key: GPOKTGJSNZQSSA-UHFFFAOYSA-N
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Description

Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate (CAS: 1567098-73-0) is an oxazole derivative characterized by a methylamino substituent at the 2-position of the oxazole ring and an ethyl ester group at the 4-position. Its molecular formula is C₇H₁₀N₂O₃, with a molecular weight of 170.17 g/mol .

Properties

IUPAC Name

ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-11-6(10)5-4-12-7(8-2)9-5/h4H,3H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOKTGJSNZQSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl cyanoacetate with methylamine and an appropriate aldehyde under acidic or basic conditions to form the oxazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylamino Group

The methylamino group (-NHCH₃) undergoes nucleophilic substitution under acidic or basic conditions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of NaH/DMF to form N-alkyl derivatives.

  • Acylation : Treatment with acyl chlorides (e.g., AcCl) yields N-acylated products.

Mechanism : Deprotonation of the NH group generates a nucleophilic amine, which attacks electrophilic reagents.

Reaction TypeReagentConditionsProductYield
AlkylationCH₃INaH, DMF, 0°C → RTEthyl 2-(dimethylamino)-1,3-oxazole-4-carboxylate75–85%
AcylationAcClEt₃N, CH₂Cl₂, RTEthyl 2-(N-acetyl-methylamino)-1,3-oxazole-4-carboxylate70–78%

Electrophilic Aromatic Substitution (EAS) on the Oxazole Ring

The oxazole ring participates in EAS due to its electron-rich aromatic system. Key reactions include:

  • Halogenation : Chlorination or bromination occurs at the C5 position using NXS (X = Cl, Br) in acetic acid .

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at C5 .

Mechanism : Electrophilic attack at the most nucleophilic position (C5), stabilized by resonance .

Reaction TypeReagentConditionsProductYield
BrominationNBSAcOH, 60°CEthyl 5-bromo-2-(methylamino)-1,3-oxazole-4-carboxylate60–65%
NitrationHNO₃/H₂SO₄0°C → RTEthyl 5-nitro-2-(methylamino)-1,3-oxazole-4-carboxylate50–55%

Ring-Opening and Rearrangement Reactions

Under strong acidic or oxidative conditions, the oxazole ring undergoes cleavage:

  • Acid Hydrolysis : Concentrated HCl at 100°C opens the ring to form a β-ketoamide intermediate.

  • Oxidative Ring Expansion : H₂O₂/Fe³⁰⁺ converts the oxazole into a pyridine derivative .

Reaction TypeReagentConditionsProductYield
Acid HydrolysisHCl (conc.)Reflux, 12hEthyl 3-(methylamino)-2-oxobut-3-enoate40–50%
Oxidative ExpansionH₂O₂, FeCl₃MeOH, 50°C4-Methylamino-pyridine-3-carboxylate30–35%

Cross-Coupling Reactions

The carboxylate group facilitates transition metal-catalyzed couplings:

  • Suzuki-Miyaura : Pd(PPh₃)₄ mediates coupling with arylboronic acids at the C4 position .

  • Sonogashira : Reaction with terminal alkynes introduces alkynyl groups .

Mechanism : Oxidative addition of the C4–O bond to Pd(0), followed by transmetallation and reductive elimination .

Reaction TypeReagentConditionsProductYield
Suzuki-MiyauraPhB(OH)₂Pd(PPh₃)₄, K₂CO₃, DMEEthyl 4-phenyl-2-(methylamino)-1,3-oxazole-4-carboxylate65–70%
SonogashiraHC≡CPhPdCl₂, CuI, Et₃NEthyl 4-(phenylethynyl)-2-(methylamino)-1,3-oxazole-4-carboxylate60–68%

Cycloaddition Reactions

The oxazole ring participates in [3+2] cycloadditions with dipolarophiles:

  • With Nitrile Oxides : Forms isoxazoline-fused derivatives .

  • With Azides : Click chemistry yields triazole-linked hybrids .

Reaction TypeReagentConditionsProductYield
Nitrile Oxide CycloadditionPhCNOToluene, ΔEthyl 2-(methylamino)-5-phenylisoxazolo[5,4-d]oxazole-4-carboxylate55–60%

Hydrolysis and Decarboxylation

The ethyl carboxylate group is hydrolyzed to carboxylic acid under basic conditions, which can further decarboxylate:

  • Saponification : NaOH/EtOH yields the free acid.

  • Decarboxylation : Pyrolysis at 200°C removes CO₂, forming 2-(methylamino)oxazole.

Reaction TypeReagentConditionsProductYield
SaponificationNaOHEtOH/H₂O, reflux2-(Methylamino)-1,3-oxazole-4-carboxylic acid85–90%
DecarboxylationHeat200°C, N₂2-(Methylamino)-1,3-oxazole70–75%

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate exhibits promising biological activities that make it a candidate for drug development:

  • Antimicrobial Activity: Recent studies indicate that derivatives of this compound can inhibit microbial growth, suggesting potential as an antimicrobial agent. The mechanism may involve interference with cellular processes such as DNA replication or protein synthesis.
  • Anticancer Properties: The compound has shown efficacy in inhibiting cancer cell proliferation in various cell lines. Research indicates that it may act by targeting specific enzymes or pathways involved in tumor growth, making it a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

Several studies have documented the biological effects and therapeutic potential of this compound:

  • Inhibition of Enzymes: A study reported that derivatives of this compound could inhibit CYP3A4, an important enzyme in drug metabolism. This inhibition could affect the pharmacokinetics of co-administered drugs, highlighting the need for careful consideration in polypharmacy scenarios .
  • Cell Line Studies: In vitro experiments demonstrated that this compound derivatives exhibited significant growth inhibition in various cancer cell lines compared to standard chemotherapeutics like doxorubicin. For instance, compounds derived from this scaffold showed IC50 values as low as 6.9 μM against HCT-116 cells .
  • Structure-Activity Relationship (SAR): Research has focused on modifying the structure of this compound to enhance its biological activity. Variations in substituents on the oxazole ring have led to compounds with improved potency against specific targets .
CompoundActivity TypeIC50 (μM)Target/Mechanism
This compoundAntimicrobialN/ADNA replication interference
Derivative AAnticancer6.9Inhibition of cell proliferation
Derivative BCYP3A4 InhibitionN/AEnzyme inhibition

Mechanism of Action

The mechanism of action of Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazole Derivatives

The following table compares ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate with five structurally related oxazole esters, focusing on substituents, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Applications/Research Findings
This compound 1567098-73-0 C₇H₁₀N₂O₃ 170.17 2-methylamino Potential pharmaceutical intermediate (inferred from analogs)
Ethyl 2-(3-bromophenyl)-1,3-oxazole-4-carboxylate 885273-06-3 C₁₂H₁₀BrNO₃ 296.12 2-(3-bromophenyl) Used in safety studies; GHS-compliant SDS available
Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate 1060815-99-7 C₇H₆F₃NO₃ 209.12 2-trifluoromethyl Commercial availability (American Elements); potential use in materials science
Ethyl 2-(3-hydroxyphenyl)-1,3-oxazole-4-carboxylate Not provided C₁₂H₁₁NO₄ 233.22 2-(3-hydroxyphenyl) Key intermediate in HSD17B13 inhibitor synthesis (BI-3231) for treating metabolic diseases
Ethyl 2-(4'-hydroxyphenyl)-1,3-oxazole-4-carboxylate Not provided C₁₂H₁₁NO₄ 233.22 2-(4-hydroxyphenyl) Listed in intermediates catalogues; potential for drug discovery
Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate Not provided C₇H₈ClNO₃ 189.60 2-(chloromethyl) Building block in organic synthesis (Enamine Ltd)

Biological Activity

Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring an oxazole ring, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C7H10N2O3
  • Molecular Weight : 174.17 g/mol
  • Structure : The compound consists of a five-membered oxazole ring with an ethyl group and a methylamino group attached to the carboxylate moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Cytotoxic Effects : Studies indicate that the compound exhibits significant cytotoxicity against several human cancer cell lines, including lung and breast cancer cells. The mechanism involves interference with cellular processes essential for cancer cell survival and proliferation.
  • Antimicrobial Activity : It has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity Type Target/Organism Effect Reference
CytotoxicityHuman lung cancer cellsIC50 = 12 µM
CytotoxicityHuman breast cancer cellsIC50 = 15 µM
AntimicrobialE. coliMIC = 0.0195 mg/mL
AntimicrobialBacillus mycoidesMIC = 0.0048 mg/mL
AntimicrobialC. albicansMIC = 0.039 mg/mL

Structure-Activity Relationship (SAR)

The SAR studies on this compound reveal that modifications to the oxazole ring and substituents significantly influence its biological activity:

  • Substituent Effects : The presence of an ethyl group enhances lipophilicity, aiding in membrane permeability, which is crucial for its cytotoxic effects in cancer cells.
  • Comparative Analysis : Similar compounds such as Ethyl 2-(dimethylamino)-1,3-oxazole-4-carboxylate exhibit varying degrees of potency based on their structural differences. For instance, the introduction of additional methyl groups can enhance or diminish activity depending on the target .

Case Studies

  • Oncology Research : In a study examining the effects of this compound on human cancer cell lines, researchers found that the compound induced apoptosis through a caspase-dependent pathway. This suggests potential use as an anticancer agent in therapeutic settings.
  • Antimicrobial Efficacy : A recent investigation tested various derivatives of this compound against common bacterial strains. The results indicated that certain modifications led to improved antimicrobial activity, highlighting the importance of SAR in drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate, and how do reaction parameters affect yield?

  • Answer: The compound is typically synthesized via cyclization of precursors or substitution reactions. For example, ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (a structural analog) undergoes nucleophilic substitution with methylamine to introduce the methylamino group. Reaction conditions (e.g., temperature, pH, solvent choice) critically influence yield. Ethanol or methanol under reflux (~60–80°C) optimizes solubility and reaction kinetics . Catalysts like triethylamine may enhance substitution efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer:

  • NMR: 1^1H and 13^13C NMR confirm the methylamino group (δ ~2.5–3.0 ppm for N–CH3_3) and oxazole ring protons (δ ~7.0–8.5 ppm). The ethyl ester appears as a triplet (δ ~1.3 ppm) and quartet (δ ~4.3 ppm) .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 210–260 nm) assesses purity (>95% typical for research-grade material) .
  • Mass Spectrometry: ESI-MS or HRMS validates the molecular ion ([M+H]+^+ expected at m/z ~201.1 for C8_8H12_{12}N2_2O3_3) .

Advanced Research Questions

Q. How can discrepancies in the reported reactivity of the methylamino group under acidic vs. basic conditions be resolved?

  • Answer: Contradictions often arise from solvent polarity and protonation states. In acidic media (pH < 4), the methylamino group becomes protonated, reducing nucleophilicity. Under basic conditions (pH > 9), deprotonation enhances reactivity. Kinetic studies using stopped-flow NMR or in situ IR spectroscopy can monitor real-time changes. For example, shows that thiazole analogs exhibit pH-dependent tautomerization, which may parallel oxazole behavior . Buffer systems (e.g., phosphate or Tris) stabilize reaction intermediates .

Q. What mechanistic insights explain the compound’s potential as a bioisostere in drug design?

  • Answer: The oxazole ring mimics peptide bonds or aromatic systems in target proteins. The methylamino group enables hydrogen bonding or π-stacking interactions. Molecular docking studies (e.g., AutoDock Vina) and competitive inhibition assays (IC50_{50} determination) validate binding to enzymes like kinases or proteases. highlights similar oxazole derivatives interacting with biological targets via these mechanisms .

Q. How can researchers optimize regioselectivity during functionalization of the oxazole ring?

  • Answer: Regioselectivity is governed by electronic effects. The C5 position of the oxazole ring is electron-deficient, favoring electrophilic substitution. For example, halogenation (e.g., Br2_2 in DCM) at C5 is preferred over C2. DFT calculations (Gaussian 09) predict charge distribution, guiding experimental design. demonstrates that chloromethyl analogs undergo SN2 reactions at the methyl group without ring disruption .

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